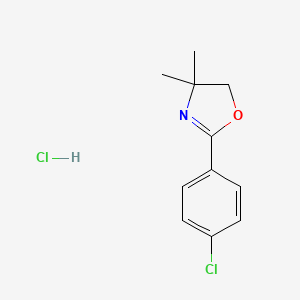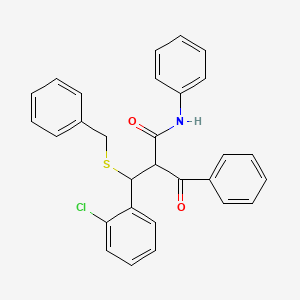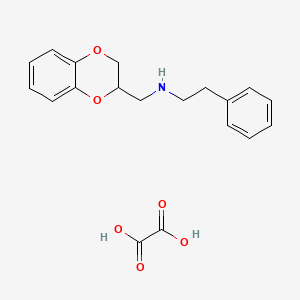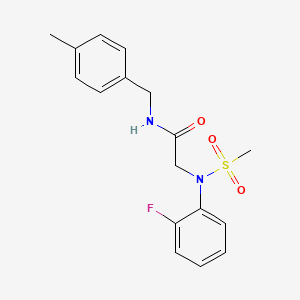![molecular formula C22H25ClN4O3 B5157985 N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide exerts its effects through the inhibition of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth, survival, and inflammation. By inhibiting BRD4, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide can reduce the expression of these genes and inhibit the growth of cancer cells, reduce inflammation, and reduce fibrosis.
Biochemical and Physiological Effects:
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to inhibit cell growth, induce apoptosis, and reduce tumor size. In inflammation, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of macrophages. In fibrosis, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce collagen deposition and reduce fibrotic scarring.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has several advantages for lab experiments, including its small size, high potency, and specificity for BRD4. However, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for the study of N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One potential direction is the development of N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide as a therapeutic agent for cancer, inflammation, and fibrosis. Another potential direction is the study of the role of BRD4 in other diseases, such as neurological disorders and cardiovascular disease. Finally, the development of more potent and selective BRD4 inhibitors could lead to the development of more effective therapeutic agents.
Synthesis Methods
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with N-benzylethylenediamine. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been extensively studied in preclinical models for various diseases, including cancer, inflammation, and fibrosis. In cancer, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to inhibit the activation of macrophages and reduce inflammation in preclinical models of inflammatory diseases. In addition, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce fibrosis in preclinical models of liver and lung fibrosis.
properties
IUPAC Name |
N'-benzyl-N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c23-19-9-5-4-8-18(19)22(30)27-14-12-26(13-15-27)11-10-24-20(28)21(29)25-16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBSFSJEVPEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N'-{2-[4-(2-chloro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)


![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)